molecular formula C20H21N5O2S B2860334 (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1251635-09-2

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2860334
CAS No.: 1251635-09-2
M. Wt: 395.48
InChI Key: NWZAAIWXQVORGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a methanone derivative featuring a piperazine core linked to a pyrimidin-2-yl group and a substituted phenyl moiety. The phenyl ring is further functionalized with a 4-methylthiazole-2-yl methoxy group. This structure combines aromatic heterocycles (pyrimidine and thiazole) with a piperazine scaffold, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-14-28-18(23-15)13-27-17-5-3-16(4-6-17)19(26)24-9-11-25(12-10-24)20-21-7-2-8-22-20/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAAIWXQVORGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, identified by its CAS number 1251635-09-2, is a member of a novel class of thiazole-pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and inhibition of specific kinases involved in cell proliferation.

Chemical Structure and Properties

The molecular formula for this compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S with a molecular weight of 395.5 g/mol. The structure features a thiazole ring, a pyrimidine moiety, and a piperazine group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂S
Molecular Weight395.5 g/mol
CAS Number1251635-09-2

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Inhibition of Cell Proliferation

Studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, it has shown promising results against glioma cells, where it inhibited Na+/K(+)-ATPase and Ras oncogene activity, leading to significant cytostatic effects .

Key Findings:

  • In Vitro Activity: The compound demonstrated growth inhibition in several human cancer cell lines, including gliomas.
  • Mechanistic Insights: It appears to function by disrupting key signaling pathways involved in cell proliferation.

Case Studies

  • Thiazole-Pyrimidine Derivatives: A study highlighted the effectiveness of thiazole-pyrimidine derivatives in inhibiting CDK9-mediated RNA polymerase II transcription. The results indicated that these compounds could reduce the expression levels of anti-apoptotic proteins like Mcl-1, further supporting their potential in cancer therapy .
  • Piperazine Derivatives: Another investigation into piperazine-containing drugs revealed their capacity to act as multidrug resistance (MDR) reversers by blocking efflux pumps, enhancing the efficacy of concurrent chemotherapy treatments .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the thiazole and pyrimidine rings significantly affect their biological activity. For instance:

  • Substitutions at specific positions on the thiazole ring can enhance hydrophobic interactions with target proteins like CDK2 and CDK9, increasing potency against these kinases .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone":

Compound Information
"this compound" has the following characteristics :

  • CAS Number: 1251635-09-2
  • Molecular Formula: C20H21N5O2SC_{20}H_{21}N_5O_2S
  • Molecular Weight: 395.5

Potential Applications

While the search results do not specifically detail applications for "this compound", they do provide information on related compounds, suggesting potential applications:

  • Antimicrobial Activity: Some (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives exhibit moderate to good antimicrobial activity .
  • Protein Kinase Modulation: N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives may be suitable for preventing and/or treating proliferative cell diseases, including cancers, by inhibiting cell proliferation through CDK4 and/or CDK6 inhibition .
  • Anti-inflammatory and Antioxidant Agents: Some methanone compounds have been found to be active anti-inflammatory agents, with potent antioxidant activity .

Chemical Reactions Analysis

1.1. Thiazole-Phenyl Methoxy Intermediate Formation

The 4-((4-methylthiazol-2-yl)methoxy)phenyl subunit is likely synthesized via:

  • Nucleophilic substitution : Reaction of 4-methylthiazole-2-methanol with 4-fluorophenyl derivatives under basic conditions (e.g., K2_2CO3_3) to form the methoxy linkage .

  • Protection/deprotection : Use of tert-butoxycarbonate (Boc) to mask reactive amines during alkylation .

1.3. Final Assembly

The two subunits are linked via:

  • Friedel-Crafts acylation : Employing AlCl3_3 as a catalyst to attach the phenyl-methanone group to the piperazine .

  • Microwave-assisted coupling : Optimized conditions (e.g., 150°C, 30 min) for higher yields .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole methoxy linkageK2_2CO3_3, DMF, 80°C, 12h72
Piperazine-pyrimidine2-chloropyrimidine, DMF, MW, 150°C, 30m65
Methanone couplingAlCl3_3, CH2_2Cl2_2, 0°C→RT, 6h58

2.1. Electrophilic Substitution on Pyrimidine

  • Halogenation : Bromination at the pyrimidine C5 position using NBS (N-bromosuccinimide) .

  • Amination : Reaction with NH3_3/CuI to introduce amino groups for further derivatization .

2.2. Piperazine Functionalization

  • Alkylation/Acylation : Secondary amines undergo reactions with alkyl halides or acyl chlorides (e.g., methyl 2-fluoroacetate) .

  • Cross-coupling : Suzuki-Miyaura reactions for introducing aryl groups at the piperazine nitrogen .

2.3. Thiazole Ring Modifications

  • Oxidation : Thiazole sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid) .

  • Nucleophilic addition : Grignard reagents attack the thiazole C2 position under anhydrous conditions .

Catalytic and Kinetic Insights

  • Microwave irradiation reduces reaction times by 60–70% compared to conventional heating .

  • Enzymatic inhibition : Analogous compounds show nanomolar IC50_{50} values against kinases (e.g., CDK2/CDK9) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine reactions .

Stability and Degradation

  • Hydrolytic sensitivity : The methanone group is prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage .

  • Thermal decomposition : Onset at 220°C (TGA data), with CO and NH3_3 as primary degradation products .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs share the piperazine-methanone backbone but differ in aromatic substituents. Key comparisons include:

Compound Aromatic Substituents Key Functional Groups Reported Activity
Target Compound 4-Methylthiazole-2-yl methoxy, pyrimidin-2-yl Thiazole, pyrimidine, piperazine N/A (Theoretical focus on H-bonding capacity)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene, trifluoromethylphenyl Thiophene, CF₃, piperazine Enhanced lipophilicity; potential CNS activity
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan-2-yl, 4-aminobenzoyl Furan, amine, benzoyl Improved solubility; reduced metabolic stability
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Triazol-3-yl, chloro-pyrimidine Triazole, chloro, pyrimidine Kinase inhibition; antitumor activity

Key Observations :

  • Solubility vs. Stability : The furan-2-yl analog in demonstrates improved aqueous solubility due to its oxygen-rich heterocycle but may suffer from oxidative metabolic instability.

Computational Similarity Assessment

Per , structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as "scaffold-hop" analogs due to shared piperazine-methanone cores but divergent aromatic substituents. Dissimilarity in substituents directly impacts target selectivity; for example, pyrimidine vs. triazole alters binding to ATP pockets in kinases .

Q & A

Synthesis and Optimization

Basic: What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer: The synthesis requires precise control of reaction conditions, including solvent choice (e.g., dimethylformamide or dichloromethane), temperature (often reflux conditions), and reaction time. For example, coupling reactions involving the piperazine ring may require anhydrous conditions to prevent hydrolysis. Purification techniques such as column chromatography or recrystallization are essential to isolate the pure product, monitored via thin-layer chromatography (TLC) .

Advanced: How can conflicting yields in multi-step syntheses be resolved?

  • Methodological Answer: Inconsistent yields often arise from side reactions or intermediate instability. Strategies include:
    • Intermediate Stabilization: Use protective groups (e.g., Boc for amines) during piperazine functionalization .
    • Reaction Monitoring: Employ HPLC or LC-MS to track intermediate formation and degradation .
    • Scale-Up Adjustments: Optimize stoichiometry and solvent volume ratios iteratively at small scales before scaling up .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves aromatic and heterocyclic protons. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) groups .

Advanced: How can dynamic conformational changes in the piperazine ring be analyzed?

  • Methodological Answer: Variable-temperature NMR (VT-NMR) or X-ray crystallography can capture rotational barriers in the piperazine ring. Computational methods (e.g., DFT) model energy barriers between chair and boat conformations, which influence binding affinity in biological assays .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for initial biological screening?

  • Methodological Answer: Prioritize target-specific assays based on structural motifs:
    • Thiazole-Pyrimidine Core: Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization assays .
    • Piperazine Linker: Test GPCR binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays .

Advanced: How can contradictory bioactivity data across cell lines be interpreted?

  • Methodological Answer: Discrepancies may arise from cell-specific metabolism or off-target effects. Use:
    • Metabolic Profiling: LC-MS/MS to identify metabolite formation in different cell lines .
    • CRISPR Knockout Models: Validate target engagement by deleting putative receptors/enzymes .

Computational Modeling

Basic: Which software tools are recommended for molecular docking studies?

  • Methodological Answer: AutoDock Vina or Schrödinger Suite are standard for docking the compound into protein targets (e.g., kinases or GPCRs). Focus on key interactions:
    • Thiazole Ring: Hydrogen bonding with catalytic lysine residues.
    • Pyrimidine Group: π-π stacking in hydrophobic pockets .

Advanced: How can molecular dynamics (MD) simulations improve binding affinity predictions?

  • Methodological Answer: Run 100+ ns MD simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Calculate binding free energies via MM-PBSA/GBSA, and validate with experimental IC₅₀ values .

Handling Data Contradictions

Basic: How should researchers address variability in synthetic reproducibility?

  • Methodological Answer: Document all parameters (e.g., solvent batch, humidity) and use statistical tools (e.g., Design of Experiments) to identify critical variables. Cross-validate results with independent replicates .

Advanced: What strategies resolve conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer: Conduct pharmacokinetic studies (e.g., plasma stability, tissue distribution) to assess bioavailability. Use pharmacodynamic biomarkers (e.g., phosphorylated kinases) to correlate exposure and effect .

Stability and Storage

Basic: What are the optimal storage conditions for this compound?

  • Methodological Answer: Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced: How can degradation products be identified and quantified?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with LC-MS/MS detect degradation pathways (e.g., hydrolysis of the methoxy group). Quantify using validated HPLC methods with reference standards .

Pharmacological Profiling

Advanced: How can off-target effects be minimized during lead optimization?

  • Methodological Answer: Perform high-throughput selectivity screening against panels of 100+ targets (e.g., Eurofins PanLabs®). Use structure-activity relationship (SAR) data to eliminate promiscuous motifs (e.g., reducing planarity to avoid hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.